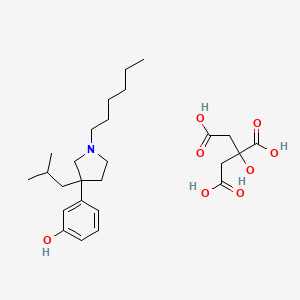
3-(1-Hexyl-3-isobutyl-3-pyrrolidinyl)phenol citrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Hexyl-3-isobutylpyrrolidin-3-yl)phenol 2-hydroxypropane-1,2,3-tricarboxylate is a complex organic compound with a molecular formula of C26H41NO8
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hexyl-3-isobutylpyrrolidin-3-yl)phenol 2-hydroxypropane-1,2,3-tricarboxylate involves multiple steps, starting with the formation of the pyrrolidine ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The phenol group is then introduced via electrophilic aromatic substitution, followed by esterification to attach the tricarboxylate moiety. The reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures the efficient production of the compound with minimal impurities.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Hexyl-3-isobutylpyrrolidin-3-yl)phenol 2-hydroxypropane-1,2,3-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
3-(1-Hexyl-3-isobutylpyrrolidin-3-yl)phenol 2-hydroxypropane-1,2,3-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(1-Hexyl-3-isobutylpyrrolidin-3-yl)phenol 2-hydroxypropane-1,2,3-tricarboxylate involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins, affecting their function. The pyrrolidine ring can interact with enzymes, potentially inhibiting their activity. The tricarboxylate ester may also play a role in modulating the compound’s overall bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different substituents.
Phenol derivatives: Compounds with phenol groups but different side chains.
Tricarboxylate esters: Compounds with similar ester groups but different core structures.
Uniqueness
3-(1-Hexyl-3-isobutylpyrrolidin-3-yl)phenol 2-hydroxypropane-1,2,3-tricarboxylate is unique due to its combination of a pyrrolidine ring, phenol group, and tricarboxylate ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
37627-61-5 |
|---|---|
Fórmula molecular |
C26H41NO8 |
Peso molecular |
495.6 g/mol |
Nombre IUPAC |
3-[1-hexyl-3-(2-methylpropyl)pyrrolidin-3-yl]phenol;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C20H33NO.C6H8O7/c1-4-5-6-7-12-21-13-11-20(16-21,15-17(2)3)18-9-8-10-19(22)14-18;7-3(8)1-6(13,5(11)12)2-4(9)10/h8-10,14,17,22H,4-7,11-13,15-16H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
Clave InChI |
JXDDGRFTPSTZPU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCN1CCC(C1)(CC(C)C)C2=CC(=CC=C2)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















